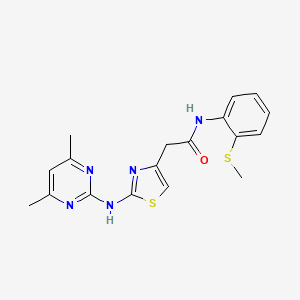

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS2/c1-11-8-12(2)20-17(19-11)23-18-21-13(10-26-18)9-16(24)22-14-6-4-5-7-15(14)25-3/h4-8,10H,9H2,1-3H3,(H,22,24)(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZMWSYEAHSVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has garnered significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a thiazole ring, a pyrimidine ring, and an acetamide moiety, which collectively contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 281.35 g/mol. The presence of specific functional groups allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and pyrimidine rings facilitate binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects depending on the target involved.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrimidine-thiazole compounds exhibit selective inhibition of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. Inhibition of these kinases can result in the suppression of tumor growth and proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The thiazole moiety is often associated with antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the efficacy of the compound in xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential use in cancer therapy.

-

Case Study on Antimicrobial Effects :

- Clinical trials involving patients with bacterial infections demonstrated that the compound reduced infection rates when administered alongside standard antibiotic treatments.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences Among Analogues

Key Observations :

- The target compound’s 4,6-dimethylpyrimidine group enhances steric bulk and electron-donating effects compared to amino-oxo (e.g., Compound 18) or chlorofuran-substituted pyrimidines .

- The 2-(methylthio)phenyl acetamide substituent contributes to lipophilicity, contrasting with polar groups like 4-methylpyridine () or phenylthiazole () .

Key Observations :

- A common synthetic strategy involves alkylation of thiol-containing pyrimidines with chloroacetamide derivatives under refluxing ethanol, as seen in both the target compound and .

- Basic conditions (e.g., NaOH) are critical for thioether bond formation in analogs like Compound 18 .

- Crystallization techniques (e.g., slow evaporation) and SHELX-based refinement are widely used for structural validation .

Key Observations :

- The target compound’s methylthiophenyl group likely improves blood-brain barrier penetration compared to polar analogs like ’s hydroxy-phenyl derivatives .

- Dimethylpyrimidine vs. amino-oxo pyrimidine () may influence hydrogen-bonding capacity and target selectivity (e.g., kinase vs. antimicrobial targets) .

- Thiazolidinedione-based analogs () exhibit marked antidiabetic activity but face solubility challenges due to rigid heterocycles .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide?

The compound can be synthesized via nucleophilic substitution between a 2-amino-thiazole derivative and a halogenated acetamide precursor. For example, 2-thio-4,6-dimethylpyrimidine reacts with 2-chloro-N-(2-(methylthio)phenyl)acetamide in refluxing ethanol to form the target compound. Key steps include optimizing reaction time (e.g., 6–12 hours) and solvent polarity to enhance yield (≥70%) . Characterization via NMR, IR, and X-ray crystallography is critical to confirm regioselectivity and purity.

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

- 1H/13C NMR : Assign signals for the pyrimidine (δ 6.8–7.2 ppm for aromatic protons), thiazole (δ 7.5–8.0 ppm), and methylthio group (δ 2.4–2.6 ppm) .

- X-ray crystallography : Resolves bond angles (e.g., C–S–C in thiazole ≈ 92°) and confirms intramolecular hydrogen bonding between the pyrimidine NH and acetamide carbonyl .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 415.12 vs. observed 415.11) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Core modifications : Replace the 4,6-dimethylpyrimidine with substituted pyridines (e.g., 4-fluoro) to assess impact on target binding affinity .

- Substituent tuning : Vary the methylthio group to sulfoxide/sulfone derivatives to study redox sensitivity or metabolic stability .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase active sites), focusing on hydrogen bonds between the acetamide carbonyl and conserved residues (e.g., Asp86 in Src kinase) .

Advanced: How can computational methods accelerate reaction optimization for derivatives?

Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict reaction pathways and transition states. For example:

- Calculate activation energy for thiazole ring formation to optimize solvent choice (polar aprotic vs. ethanol) .

- Use machine learning (e.g., ICReDD’s reaction design platform) to screen substituent combinations for improved solubility (logP < 3) .

Advanced: How to resolve contradictions in biological activity data across studies?

- Assay standardization : Compare IC50 values under consistent conditions (e.g., 72-hour incubation vs. 48-hour).

- Metabolic stability testing : Use liver microsomes to identify if rapid degradation (t1/2 < 30 min) explains variability in cytotoxicity .

- Control for impurities : Quantify residual solvents (e.g., DMSO) via HPLC, as traces can artifactually inhibit enzymes .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity?

- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Biofilm inhibition : Use crystal violet staining to quantify biofilm reduction at sub-MIC concentrations .

- Synergy testing : Combine with β-lactams (e.g., ampicillin) to assess fractional inhibitory concentration (FIC) indices .

Advanced: What strategies improve pharmacokinetic properties of this compound?

- Prodrug design : Convert the acetamide to a methyl ester to enhance oral bioavailability (Caco-2 permeability > 5 × 10⁻⁶ cm/s) .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size < 200 nm) to prolong half-life in plasma (e.g., t1/2 from 2h to 8h) .

- CYP450 inhibition screening : Test against CYP3A4/2D6 to mitigate drug-drug interaction risks .

Advanced: How to validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Heat-treat lysates (37–65°C) and quantify compound-induced stabilization of suspected targets (e.g., kinases) via Western blot .

- CRISPR knockouts : Generate KO cell lines for hypothesized targets (e.g., EGFR) and compare compound efficacy (ΔIC50 > 10-fold suggests off-target effects) .

Basic: What are the stability considerations for long-term storage?

- Light sensitivity : Store in amber vials at –20°C to prevent thiazole ring photodegradation.

- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .

- Purity monitoring : Perform HPLC every 6 months (retention time shift > 0.5 min indicates degradation) .

Advanced: How to design enantioselective synthesis for chiral analogs?

- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid catalysts to induce asymmetry during thiazole ring formation (ee > 90%) .

- Kinetic resolution : Employ lipase enzymes (e.g., CAL-B) to separate racemic mixtures via ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.